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Description
Significance of the Benzofuran (B130515) Heterocyclic System in Organic Synthesis
The benzofuran heterocyclic system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent scaffold in the fields of organic and medicinal chemistry. oup.comnih.govrsc.org First synthesized by Perkin in 1870, benzofuran and its derivatives have since been identified in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. oup.comsciencepub.net The structural framework of benzofuran is a cornerstone for many medicinally important organic compounds, with derivatives showing therapeutic potential against various diseases. oup.com
The versatility of the benzofuran ring system makes it a valuable building block for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net Its presence in many bioactive small molecules has led to it being considered a "privileged structure" in medicinal chemistry. oup.com The development of novel and efficient synthetic methods to construct the benzofuran nucleus is an active area of research, with strategies including transition-metal-catalyzed reactions, acid- or base-catalyzed cyclizations, and visible-light-mediated syntheses. oup.comsciencepub.net The functionalization of the benzofuran core allows for the fine-tuning of its chemical and biological properties, leading to a diverse array of applications. oup.com
Overview of Nitrobenzofurans in Synthetic Organic Chemistry
Nitrobenzofurans, which are benzofuran derivatives bearing a nitro group (-NO₂), are particularly important intermediates in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the benzofuran scaffold. bldpharm.comgoogle.com This electronic modification enhances the reactivity of the molecule in various chemical transformations.
Specifically, the nitro group in 2-nitrobenzofurans activates the heterocyclic ring, making it susceptible to nucleophilic attack and facilitating a range of cycloaddition reactions. unife.itscielo.org.mx These reactions are powerful tools for the construction of complex, polycyclic heterocyclic frameworks that are often found in biologically active molecules. unife.it The dearomative cycloaddition of 2-nitrobenzofurans has emerged as a significant strategy for building intricate molecular architectures containing the 2,3-dihydrobenzofuran (B1216630) core. oup.com Furthermore, the nitro group can serve as a versatile synthetic handle, capable of being transformed into other functional groups, such as amino groups, through reduction. bldpharm.comresearchgate.net This allows for further molecular diversification and the synthesis of a wide array of substituted benzofuran derivatives.
Recent research has demonstrated the utility of 2-nitrobenzofurans in various catalytic asymmetric dearomative cycloaddition reactions, highlighting their importance in modern synthetic methodology for creating chiral polycyclic compounds. bldpharm.comresearchgate.net
Structural Context of 6-Ethoxy-2-nitrobenzofuran within Benzofuran Scaffolds
This compound is a substituted benzofuran that features two key functional groups which dictate its chemical behavior: a nitro group at the 2-position and an ethoxy group at the 6-position. The molecular formula of this compound is C₁₀H₉NO₄, and it has a molecular weight of 207.18 g/mol . chemicalbook.comehu.eus
The 2-nitro group is a powerful electron-withdrawing group, which, as previously discussed, activates the furan ring for nucleophilic attack and cycloaddition reactions. This makes the C2-C3 double bond of the furan moiety highly susceptible to reactions that can break the aromaticity of the furan ring to form new cyclic structures.
The specific placement of these two opposing electronic groups—an electron-withdrawing group on the furan ring and an electron-donating group on the benzene ring—creates a unique electronic environment within this compound. This distinct electronic profile makes it a valuable substrate in specialized synthetic applications, particularly in the construction of complex heterocyclic systems. For instance, this compound has been utilized as a reactant in dearomative (3+2) cycloaddition reactions to produce benzofuro[3,2-b]indol-3-one derivatives. mdpi.com In these reactions, the substituents on the benzofuran ring, including the 6-ethoxy group, are well-tolerated, leading to the formation of the desired complex products in good yields. rsc.orgmdpi.com
Synthetic Methodologies for 6 Ethoxy 2 Nitrobenzofuran and Related Key Nitrobenzofuran Intermediates
Direct Synthesis Strategies for 6-Ethoxy-2-nitrobenzofuran
Direct synthesis approaches aim to construct the target molecule by forming the heterocyclic furan (B31954) ring, incorporating the nitro and ethoxy groups in the process.
Cyclization Reactions
Cyclization reactions are a fundamental approach to building the benzofuran (B130515) core. These methods typically involve the reaction of a substituted phenol (B47542) with a synthon that provides the remaining two carbon atoms and the nitro group for the furan ring.
The reaction mechanism proceeds in two main stages. researchgate.net Initially, bromonitromethane reacts with the salicylaldehyde (B1680747) at the aldehyde group, typically in the presence of a base, to form a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution where the phenolic hydroxyl group displaces the bromide, leading to cyclization. The resulting 2-nitro-3-hydroxy-2,3-dihydrobenzofuran readily dehydrates, often facilitated by heating or treatment with a dehydrating agent like acetic anhydride (B1165640), to yield the final 2-nitrobenzofuran product. researchgate.netthieme-connect.com The reaction is versatile and tolerates various functional groups on the salicylaldehyde starting material. researchgate.net
Table 1: General Synthesis of 2-Nitrobenzofurans from Salicylaldehydes
Starting Salicylaldehyde
Reagents
Key Steps
Product
Reference
Substituted Salicylaldehyde
1. Bromonitromethane, Base
Formation of 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol
This interactive table summarizes the general two-stage process for synthesizing 2-nitrobenzofurans.
Beyond the salicylaldehyde and bromonitromethane route, other precursors can be employed to construct the 2-nitrobenzofuran skeleton.
One alternative strategy is the oxidation of 2-(2-nitroethyl)phenols. osi.lv This method involves the formation of the C2-C3 bond of the furan ring through an oxidative cyclization process.
Another approach involves the cyclization of specific phenoxyalkanoic acids. For instance, a method for preparing 2-n-butyl-5-nitrobenzofuran involves the cyclization of 2-(2-formyl-4-nitrophenoxy)hexanoic acid using acetic anhydride and potassium carbonate. google.com This suggests that a suitably substituted 2-(2-formyl-4-ethoxyphenoxy)acetic acid derivative could potentially serve as a precursor for this compound, although this specific application is not explicitly documented.
Functional Group Interconversions on Pre-formed Benzofuran Scaffolds
An alternative synthetic philosophy involves modifying a benzofuran molecule that already possesses the core heterocyclic structure. This can be achieved either by introducing the nitro group onto an ethoxybenzofuran or by adding the ethoxy group to a nitrobenzofuran.
Nitration of Ethoxybenzofurans
The introduction of a nitro group onto a pre-formed 6-ethoxybenzofuran can be accomplished via electrophilic aromatic substitution. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. core.ac.uk The position of nitration is dictated by the directing effects of the substituents on the benzofuran ring.
The benzofuran system itself tends to undergo electrophilic substitution preferentially at the 2-position. osi.lv Therefore, direct nitration of 6-ethoxybenzofuran is a plausible, direct route to this compound. While specific conditions for the nitration of 6-ethoxybenzofuran are not detailed in the provided search context, related transformations offer insight. For example, the nitration of 7-ethoxybenzofuran (B3319303) with nitric and sulfuric acids at 0°C has been shown to produce 5-nitro-7-ethoxybenzofuran, demonstrating the feasibility of nitrating ethoxy-substituted benzofurans. vulcanchem.com
Table 2: Example of Nitration on an Ethoxybenzofuran Ring
Substrate
Reagents
Conditions
Product
Yield
Reference
This interactive table provides conditions for a related nitration reaction, illustrating the general methodology.
Ethoxylation of Nitrobenzofurans
The synthesis of this compound can also be envisioned by introducing an ethoxy group onto a suitably functionalized 2-nitrobenzofuran precursor, such as 6-hydroxy-2-nitrobenzofuran or 6-halo-2-nitrobenzofuran.
The most common method for this transformation is the Williamson ether synthesis. This reaction would involve treating 6-hydroxy-2-nitrobenzofuran with an ethylating agent like bromoethane (B45996) or iodoethane (B44018) in the presence of a base. latrobe.edu.au Typical conditions involve using a base such as potassium hydroxide (B78521) or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). latrobe.edu.au
An alternative, though less direct for this specific isomer, involves the reaction of 3-bromobenzofuran with a base in ethanol (B145695), which proceeds through a heteroaryne intermediate to yield 2-ethoxybenzofuran. caltech.edu This highlights that nucleophilic substitution to form ethoxybenzofurans is a well-established process. The success of the Williamson ether synthesis route is contingent on the availability of the 6-hydroxy-2-nitrobenzofuran starting material.
Functional Group Interconversions on Pre-formed Benzofuran Scaffolds
Synthesis of Fundamental 2-Nitrobenzofuran Core Structures
The 2-nitrobenzofuran moiety is a critical structural component in a variety of complex heterocyclic systems. Its synthesis has been approached through several strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.
General Synthetic Routes to 2-Nitrobenzofurans
The preparation of 2-nitrobenzofurans can be achieved through various established synthetic methods. osi.lv A common approach involves the electrophilic nitration of 2-unsubstituted benzofurans. osi.lv Another prevalent method is the condensation of salicylic (B10762653) aldehydes with bromonitromethane. osi.lv The oxidation of 2-(2-nitroethyl)phenols also serves as a viable route to the 2-nitrobenzofuran core. osi.lv These foundational methods provide access to a range of substituted 2-nitrobenzofurans, which are valuable substrates for further chemical transformations, including dearomatization reactions of the furan ring. osi.lv
Recent advancements have expanded the toolbox for synthesizing complex molecules from 2-nitrobenzofurans. For instance, a base-catalyzed (4+2) annulation between 2-nitrobenzofuran and N-alkoxyacrylamide has been developed to produce 1-alkoxy-3,4-dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones in high yields. ntnu.edu.tw This method highlights the utility of 2-nitrobenzofurans as building blocks for constructing fused heterocyclic systems under mild conditions. ntnu.edu.tw
Palladium-Catalyzed Assembly Strategies
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of the 2-nitrobenzofuran scaffold, particularly through dearomative cycloaddition reactions. These reactions enable the construction of polycyclic compounds with a 2,3-dihydrobenzofuran (B1216630) core. researchgate.net
One notable strategy involves the palladium(0)-catalyzed dearomative (3+2) cycloaddition of 2-nitrobenzofurans with vinylcyclopropanes. This method provides straightforward access to a variety of cyclopenta[b]benzofuran derivatives. thieme-connect.com The reaction proceeds efficiently, offering a direct route to these complex fused systems. thieme-connect.com
Furthermore, highly stereoselective palladium-catalyzed dearomative [3+2] cycloadditions of nitrobenzofurans have been developed. For example, the reaction with vinyl epoxides, catalyzed by a chiral palladium complex, yields tetrahydrofurobenzofurans with excellent diastereo- and enantioselectivity. researchgate.net These advanced catalytic systems allow for the precise control of stereochemistry, which is crucial for the synthesis of biologically active molecules. researchgate.net The development of these palladium-catalyzed methods has significantly enhanced the ability to create structurally diverse and complex molecules from simple 2-nitrobenzofuran precursors. researchgate.netresearchgate.net
Synthesis of Specific Substituted Nitrobenzofuran Derivatives Relevant to this compound
The synthesis of specifically substituted nitrobenzofurans is crucial for accessing target molecules with desired properties. The following sections detail the preparation of key intermediates that could potentially lead to the synthesis of this compound.
Synthesis of Ethyl 5-Nitrobenzofuran-2-carboxylate
Ethyl 5-nitrobenzofuran-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. chemicalbook.com A common method for its preparation involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of a base such as potassium carbonate. ajphs.com The reaction is typically carried out in acetone (B3395972) under reflux conditions for several hours. ajphs.com An alternative approach involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate (B1195939) under alkaline conditions, although this method has been reported to have lower yields. google.com
Another synthetic route starts from 6-nitrocoumarin, which undergoes addition, ring-opening, and intramolecular ring-closing reactions to afford the target ester. google.com A different approach utilizes the reaction of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate with triethylamine (B128534) in acetonitrile, resulting in an 87% yield of ethyl 5-nitrobenzofuran-2-carboxylate. google.com
Synthesis of Aryl (5-Nitrobenzofuran-2-yl)ketones and Ketoximes
Aryl (5-nitrobenzofuran-2-yl)ketones and their corresponding ketoximes are another important class of nitrobenzofuran derivatives. The synthesis of aryl (5-nitrobenzofuran-2-yl)ketones can be achieved through established methods. dergipark.org.tr These ketones serve as precursors for the synthesis of ketoximes.
The conversion of the ketone to the ketoxime is typically carried out by heating the aryl (5-nitrobenzofuran-2-yl)ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like anhydrous sodium acetate (B1210297) in ethanol. dergipark.org.tr This reaction provides the corresponding aryl (5-nitrobenzofuran-2-yl)ketoximes, which have been investigated for their biological activities. dergipark.org.trdergipark.org.tr The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and HR-MS. dergipark.org.trdntb.gov.ua
Synthesis of 6-Nitrobenzofuran-2-carbohydrazide Derivatives
6-Nitrobenzofuran-2-carbohydrazide derivatives are synthesized from the corresponding ester, typically ethyl 6-nitrobenzofuran-2-carboxylate. The synthesis involves the reaction of the ester with hydrazine (B178648)hydrate (B1144303) in a suitable solvent such as ethanol under reflux conditions. nih.gov This reaction leads to the formation of the carbohydrazide (B1668358) intermediate. nih.gov
These carbohydrazide derivatives can be further functionalized. For instance, they can be reacted with various substituted benzaldehydes to form Schiff bases. researchgate.netresearchgate.net The resulting 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives have been synthesized and characterized by various spectroscopic methods, including 1H NMR and mass spectrometry. researchgate.netresearchgate.net
Synthesis of 1-(5-Substituted Benzofuran-2-yl)-3-Arylurea Derivatives
A practical method has been developed for the synthesis of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives, particularly those with a nitro substituent at the 5-position. core.ac.uk The core of this synthesis involves the reaction of a 5-substituted benzofuran-2-carbonyl azide (B81097) with various aromatic amines. core.ac.ukepa.gov
All synthesized compounds were characterized using FT-IR, 1H NMR, and mass spectrometry. core.ac.ukepa.gov
Synthesis of 2-Arylidene 6-(2-aryl-2-oxoethoxy)Benzofuran-3-one Derivatives
The synthesis of 2-arylidene 6-(2-aryl-2-oxoethoxy)benzofuran-3-one derivatives is a multi-step process that utilizes 6-hydroxybenzofuran-3-one as a key intermediate. researchgate.net
The synthetic pathway commences with the reaction of 6-hydroxybenzofuran-3-one (1) with various benzaldehyde derivatives. researchgate.net This reaction is a Claisen-Schmidt condensation, which yields 2-arylidene-6-hydroxybenzofuranone derivatives (aurones, compounds 2a-2d). researchgate.net Subsequently, these intermediate aurones are reacted with different 2'-bromoacetophenone (B1265738) derivatives to produce the final target compounds, 2-arylidene 6-(2-aryl-2-oxoethoxy)benzofuran-3-one (3a-3t). researchgate.nettandfonline.com The final products are typically crystallized from ethanol. tandfonline.comresearchgate.net
The structures of all resulting compounds were confirmed using IR, 1H-NMR, mass spectral data, and elemental analyses. researchgate.net For instance, the IR spectra of the compounds displayed characteristic stretching bands at 1708–1682 cm⁻¹ (C=O), 1651–1467 cm⁻¹ (C=C), and 1278–1220 cm⁻¹ (C-O). researchgate.net
Table 2: Characteristics of Selected 2-arylidene 6-(2-aryl-2-oxoethoxy)benzofuran-3-one Derivatives researchgate.net
Compound
Ar (from Benzaldehyde)
Ar' (from Bromoacetophenone)
Molecular Formula
Yield (%)
Melting Point (°C)
3a
C6H5
C6H5
C23H16O4
72
155-156
3b
C6H5
4-CH3-C6H4
C24H18O4
65
188-189
3c
C6H5
4-OCH3-C6H4
C24H18O5
68
169-170
3d
C6H5
4-Cl-C6H4
C23H15ClO4
75
204-205
3e
C6H5
4-NO2-C6H4
C23H15NO6
78
235-236
Preparative Scale Synthesis and Yield Optimization
While specific literature on the preparative scale synthesis and yield optimization of this compound is not extensively detailed, the synthetic route can be inferred from analogous procedures and related compounds. The synthesis of the parent 6-nitrobenzofuran (B3273030) has been achieved via the decarboxylation of 6-nitrobenzofuran-2-carboxylic acid. google.com For substituted analogs, such as 6-methoxy-2-nitrobenzofuran, a common method involves the electrophilic nitration of the corresponding 6-methoxybenzofuran (B1631075) using a mixture of nitric acid and acetic anhydride under controlled temperatures. This suggests a highly probable route for this compound would involve the direct nitration of 6-ethoxybenzofuran.
For industrial-scale production and yield optimization, modern techniques are often employed. The use of continuous flow reactors for nitration processes allows for precise control over reaction parameters like temperature, pressure, and stoichiometry. This level of control can lead to higher yields, improved purity of the final product, and enhanced safety for exothermic reactions like nitration. The synthesis of related 2-amino-6-ethoxy-benzo[b]furan derivatives has been reported with good yields (60-80%), underscoring the viability of producing 6-ethoxy substituted benzofurans efficiently. cardiff.ac.uk
Further yield optimization can be achieved through advanced purification techniques. Recrystallization and chromatography are crucial for removing impurities and by-products, ensuring a high-purity final compound. In the synthesis of related benzofuran urea (B33335) derivatives, reaction monitoring by TLC is a key step to ensure the reaction goes to completion before product workup, thereby maximizing the isolated yield. core.ac.uk These general principles of process control and purification are central to optimizing the preparative scale synthesis of this compound.
Reactivity and Chemical Transformations of 6 Ethoxy 2 Nitrobenzofuran and Related Nitrobenzofurans
The benzofuran nucleus can undergo both electrophilic and nucleophilic reactions. However, the presence of a strongly electron-withdrawing group like the nitro group at the 2-position renders the heterocyclic ring electron-deficient. This generally makes electrophilic substitution reactions more difficult.
Conversely, the electron-deficient nature of the 2-nitrobenzofuran (B1220441) system makes it susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, are attracted to the electron-poor regions of the molecule. masterorganicchemistry.com The initial step in many reactions involving 2-nitrobenzofurans is the nucleophilic addition to the C3 position of the benzofuran ring. acs.org This addition is a key trigger for subsequent dearomative cycloaddition reactions. acs.org The propensity of 3-nitrobenzofurans to undergo ring-opening reactions highlights their susceptibility to nucleophilic attack. researchgate.net
The electrophilicity of nitroaromatic compounds, including nitrobenzofurans, is a key factor in determining their reactivity towards nucleophiles. mdpi.com The rate of nucleophilic addition is influenced by the electrophilicity of the nitroarene. mdpi.com
Cycloaddition Reactions Involving 2-Nitrobenzofuran Systems
2-Nitrobenzofurans, including 6-ethoxy-2-nitrobenzofuran, are versatile substrates for various cycloaddition reactions, leading to the formation of complex polycyclic structures. The electron-withdrawing nitro group enhances the dienophilic and dipolarophilic character of the benzofuran ring.
2-Nitrobenzofurans can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. amanote.comsciforum.net The strong electron-accepting nature of the nitro group enhances the dienophilic character of the benzofuran system, allowing it to react with various dienes. researchgate.netconicet.gov.ar These reactions, often carried out under thermal conditions, can lead to the formation of dibenzofuran (B1670420) skeletons following the extrusion of the nitro group. sciforum.netresearchgate.net Both 2-nitrobenzofuran and 3-nitrobenzofuran (B1626731) have been shown to participate in polar, normal-electron-demand Diels-Alder reactions with dienes like isoprene (B109036) and Danishefsky's diene. researchgate.netconicet.gov.ar
Dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans have emerged as a powerful tool for constructing polycyclic compounds containing a 2,3-dihydrobenzofuran (B1216630) core. researchgate.netmdpi.com These reactions involve the reaction of 2-nitrobenzofurans with various 1,3-dipoles or their synthetic equivalents.
A notable example is the diastereo- and enantioselective organocatalytic formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters. acs.orgnih.gov This reaction, catalyzed by a cupreine (B190981) derivative, yields chiral tricyclic compounds with high diastereoselectivity and enantioselectivity. acs.orgnih.gov The reaction is successful with various substituted 2-nitrobenzofurans, including those with substituents at the 5, 6, or 7-positions. acs.org
Similarly, Zn-catalyzed dearomative [3+2] cycloaddition reactions between 2-nitrobenzofurans and 3-isothiocyanato oxindoles have been developed to produce structurally diverse spirooxindoles containing a 2,3-dihydrobenzofuran motif. acs.org Copper-catalyzed asymmetric dearomative [3+2] cycloadditions of 2-nitrobenzofurans with α-imino γ-lactones also provide access to spirocyclic butyrolactone–pyrrolidine (B122466)–dihydrobenzofuran compounds with high stereoselectivity. mdpi.com
Furthermore, the N-triggered dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines has been reported to produce benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with perfect diastereoselectivities. mdpi.com This reaction proceeds smoothly under mild conditions. mdpi.com In one instance, this compound was reacted with a para-quinamine to yield the corresponding benzofuro[3,2-b]indol-3-one derivative in 86% yield. mdpi.com
An organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzofurans and N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imines has also been developed, utilizing a squaramide derivative as a bifunctional organocatalyst. nih.gov This method allows for the synthesis of cycloadducts with high yields and excellent stereoselection, and tolerates various substituents on the benzofuran ring, including a substituent at the 6-position. nih.gov
Reactants
Catalyst/Conditions
Product
Yield
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
2-Nitrobenzofurans and α-aryl-α-isocyanoacetate esters
2-Nitrobenzofurans and N-2,2,2-trifluoroethyl-substituted isatin imines
Squaramide derivative
1,3-Dipolar cycloadducts
High
>20:1
up to 95:5 er
2-Nitrobenzofurans can also participate in [4+2] annulation reactions. An efficient protocol for the base-catalyzed [4+2] annulation between 2-nitrobenzofurans and N-alkoxyacrylamides has been developed. researchgate.netresearchgate.net This reaction, catalyzed by an organic base, leads to the formation of 1-alkoxy-3,4-dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones in high to excellent yields. researchgate.netresearchgate.net Interestingly, the use of an inorganic base can switch the reaction pathway to produce dearomative nitrotetrahydrobenzofuro[3,2-b]pyridin-2(3H)-ones. researchgate.net
Furthermore, an organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones has been described. rsc.org Using a chiral dipeptide-based squaramide catalyst, this reaction yields dihydrobenzofuran-bridged polycyclic compounds with four contiguous stereocenters, including three quaternary ones, in excellent diastereoselectivities and high enantioselectivities. rsc.org
Transformations of the Nitro Group in Nitrobenzofurans
The nitro group in nitrobenzofurans is a versatile functional group that can be transformed into other functionalities, most notably the amino group.
The reduction of the nitro group to an amino group is a common and important transformation in the chemistry of nitrobenzofurans. This reaction opens up pathways to a wide range of amino-benzofuran derivatives, which are valuable intermediates in the synthesis of biologically active compounds. rsc.orggoogle.com For example, 2,3-dimethyl-4- and -5-nitrobenzofurans can be reduced to the corresponding 4- and 5-aminobenzofurans. oup.com Similarly, the reduction of the nitro group at the 5-position of a benzofuran ring can yield the corresponding 5-aminobenzofuran derivative. rsc.org The reduction of 2-nitrobenzofuran itself can be achieved using reagents like tin and hydrochloric acid (Sn/HCl). uacdn.net However, the reduction of nitro compounds can sometimes lead to the formation of byproducts due to the involvement of reactive intermediates like nitroso and hydroxyamino species. google.com
Other Nitro Group Derivatizations
The nitro group of this compound and related nitrobenzofurans is a versatile functional handle that can be transformed into a variety of other functionalities beyond simple reduction to an amino group. These derivatizations open up avenues for the synthesis of diverse heterocyclic systems.
One significant transformation is the conversion of the nitro group into a carbonyl group. While direct conversion is not typical, multi-step sequences involving reduction to an intermediate amine followed by oxidative or other functional group interconversions can achieve this. More directly, the nitro group activates the C2 position for various cycloaddition reactions that can be considered a form of derivatization.
Furthermore, the nitro group can be involved in reactions that lead to the formation of other nitrogen-containing heterocycles. For instance, the reduction of the nitro group can be controlled to yield intermediate species like nitroso or hydroxylamine (B1172632) derivatives, which can then be trapped or cyclized. For example, the reaction of ethyl 6-nitrobenzofuran-2-carboxylate with hydrazine (B178648)hydrate (B1144303) leads to the formation of 6-nitrobenzofuran-2-carbohydrazide. This carbohydrazide (B1668358) can then be further reacted to form various heterocyclic derivatives.
A notable derivatization involves the reaction of 5-nitrobenzofuran-2-carbonyl azide (B81097) with aromatic amines, which proceeds through a Curtius rearrangement of the azide to an isocyanate, followed by trapping with the amine to yield urea (B33335) derivatives. core.ac.uk A similar reaction pathway can be envisioned for the 6-ethoxy analogue.
The following table summarizes some of the key derivatizations of the nitro group in nitrobenzofurans, which are applicable to this compound.
The nitro group is selectively reduced to an amine.
Reactions Involving the Ethoxy Moiety
The ethoxy group at the 6-position of the benzofuran ring is generally stable. However, under certain conditions, it can participate in reactions, primarily involving its ether linkage.
One of the most common reactions involving alkoxy groups on aromatic rings is ether cleavage. This typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), to convert the ethoxy group to a hydroxyl group. While specific studies on this compound are not prevalent, this transformation is a standard method in organic synthesis.
The ethoxy group can also influence the reactivity of the benzofuran ring through its electron-donating nature, which can affect the regioselectivity of electrophilic substitution reactions on the benzene (B151609) portion of the molecule. However, the strong deactivating effect of the nitro group at C2 dominates the reactivity of the heterocyclic ring.
In some instances, the ethoxy group can be modified without being cleaved. For example, ortho-lithiation of related ethoxy-substituted aromatics can allow for the introduction of functional groups adjacent to the ethoxy moiety, although this would be challenging in the presence of the acidic protons of the benzofuran ring.
Research on related compounds, such as visnaginone (B8781550) derivatives which contain a 6-ethoxy-4-methoxy-1-benzofuran-5-yl)ethanone structure, has shown that the ethoxy group can undergo preferential cleavage under acidic conditions. psu.edu This suggests that similar reactivity could be expected for this compound.
The table below outlines potential reactions involving the ethoxy moiety based on general organic principles and studies on related compounds.
Starting Material
Reagents and Conditions
Product
Research Finding
6-Ethoxybenzofuran derivative
Strong acid (e.g., HBr) or Lewis acid (e.g., BBr₃)
6-Hydroxybenzofuran derivative
Ether cleavage to form the corresponding phenol (B47542). This is a general reaction for aryl ethers.
Visnaginone-ethyl ether
Acetic-hydrochloric acid mixture, boiling
Visnaginone
Preferential cleavage of the ethoxy group. psu.edu
Mechanistic Investigations of this compound Reactions
The reactions of this compound are mechanistically governed by the electronic properties of the benzofuran system, which is significantly influenced by the nitro and ethoxy substituents. The nitro group at the 2-position makes the furan (B31954) ring electron-deficient, which is a key factor in its reactivity.
Cycloaddition Reactions:
A significant area of research for 2-nitrobenzofurans is their participation in cycloaddition reactions, where they act as the dienophile or the dipolarophile. The electron-withdrawing nitro group lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the C2-C3 double bond, making it highly susceptible to attack by nucleophilic dienes or dipoles.
Nucleophilic Aromatic Substitution:
The presence of the nitro group also activates the benzofuran ring towards nucleophilic aromatic substitution (NAS), although this is less common than for nitro-substituted benzenes. In such reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the ethoxy group itself is not a good leaving group, other substituents on the benzene ring could potentially be displaced. The mechanism of NAS typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group. masterorganicchemistry.com
Reduction of the Nitro Group:
The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation (e.g., with H₂/Pd-C) proceeds via a series of intermediates, including nitroso and hydroxylamine species, on the catalyst surface. The reaction is generally highly efficient and selective for the nitro group, leaving other functional groups like the ethoxy ether linkage intact under standard conditions.
Spectroscopic and Advanced Structural Characterization of 6 Ethoxy 2 Nitrobenzofuran and Related Nitrobenzofuran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-ethoxy-2-nitrobenzofuran, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
¹H NMR Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzofuran (B130515) core and the protons of the ethoxy group.
Aromatic Protons: The benzofuran ring system contains three aromatic protons at positions 4, 5, and 7. The proton at position 3 is absent, being a key feature of the 2-nitrobenzofuran (B1220441) scaffold. The electron-withdrawing nitro group at position 2 and the electron-donating ethoxy group at position 6 will significantly influence the chemical shifts of these protons. The proton at the 3-position in a benzofuran ring typically appears as a singlet, and its chemical shift is influenced by the substituent at the 2-position. In the case of 2-nitrobenzofurans, this proton signal is absent. The protons on the benzene (B151609) ring will display characteristic coupling patterns. For instance, the proton at C-7 would likely appear as a doublet, coupled to the proton at C-5. The proton at C-5 would likely be a doublet of doublets, coupled to both the C-4 and C-7 protons. The proton at C-4 is expected to be a doublet, coupled to the C-5 proton. The presence of the ethoxy group at C-6 will cause a shielding effect, shifting the signals of the nearby protons upfield compared to an unsubstituted benzofuran.
Ethoxy Group Protons: The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) (Hz)
H-3
-
-
-
H-4
7.5 - 7.7
d
~8.5
H-5
7.0 - 7.2
dd
~8.5, ~2.0
H-7
7.3 - 7.5
d
~2.0
-OCH₂CH₃
4.0 - 4.2
q
~7.0
-OCH₂CH₃
1.4 - 1.6
t
~7.0
This is a predictive table. Actual experimental values may vary.
¹³C NMR Chemical Shift Assignments
Benzofuran Core Carbons: The carbon atom C-2, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a high chemical shift. The carbons of the furan (B31954) ring (C-2 and C-3) and the benzene ring (C-3a, C-4, C-5, C-6, C-7, C-7a) will have distinct chemical shifts. The carbon C-6, bearing the ethoxy group, will be shifted downfield due to the oxygen atom.
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear at a lower field than the methyl carbon (-CH₃) due to its direct attachment to the electronegative oxygen atom.
A predicted ¹³C NMR data table is provided below.
Carbon Assignment
Predicted Chemical Shift (ppm)
C-2
150 - 155
C-3
110 - 115
C-3a
120 - 125
C-4
115 - 120
C-5
110 - 115
C-6
160 - 165
C-7
95 - 100
C-7a
155 - 160
-OCH₂CH₃
60 - 65
-OCH₂CH₃
14 - 16
This is a predictive table. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (e.g., H-4 and H-5; H-5 and H-7) and between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the C-4 proton would show a cross-peak with the C-4 carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₉NO₄), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula with high confidence.
Ion
Calculated Exact Mass
[M]⁺
207.0532
[M+H]⁺
208.0604
[M+Na]⁺
230.0424
These are theoretical values. Experimental data from HR-MS would be required for confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to one of these ions, which would confirm the molecular weight of the compound. While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to obtain structural information.
Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable tool for the analysis of nitrobenzofuran derivatives, offering both separation and sensitive detection capabilities. ust.hktaylorfrancis.com This hybrid technique is frequently employed in the characterization of newly synthesized benzofuran compounds to confirm their identity and purity. cuestionesdefisioterapia.comcore.ac.uk In research involving the synthesis of novel nitrobenzofuran derivatives, mass spectra are commonly recorded using an LCMS instrument, often equipped with an electrospray ionization (ESI) source, to obtain crucial molecular weight information. dergipark.org.tr
The application of LCMS extends to metabolic studies, where it is used to identify biotransformation products of nitro-aromatic compounds. For instance, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS) is a powerful method for the rapid and sensitive determination of nitrofuran metabolites. shimadzu.com The high sensitivity and selectivity of MS/MS allow for the detection of trace amounts of metabolites, such as hydroxylated or reduced nitro derivatives, in complex biological matrices. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help distinguish between different types of metabolites, such as hydroxylated compounds and N-oxides. nih.gov For example, under certain ionization conditions like atmospheric pressure chemical ionization (APCI), N-oxides can produce distinctive [M + H - O]+ ions that are not observed for hydroxylated metabolites. nih.gov Furthermore, LC/MS/MS has been successfully used to analyze ethoxy derivatives, demonstrating its utility in tracking specific chemical modifications to a parent molecule. nih.gov
Table 1: Applications of LCMS in the Analysis of Nitrobenzofuran Systems
Application
Technique Variant
Information Obtained
Reference
Purity and Identity Confirmation
LC-MS, LCMS-IT-TOF
Molecular weight confirmation ([M+H]+), retention time, purity assessment
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the nitro group, the ethoxy group, and the benzofuran ring system.
The nitro (NO₂) group is particularly prominent in an IR spectrum due to the high polarity of its N-O bonds, resulting in strong and easily identifiable absorption bands. spectroscopyonline.com The two key vibrations are:
Asymmetric stretch: A strong band typically appearing in the 1575–1520 cm⁻¹ region. researchgate.net
Symmetric stretch: Another strong band found in the 1350–1340 cm⁻¹ range. researchgate.net
The ethoxy (–O–CH₂–CH₃) group also presents characteristic signals. The C-O stretching vibrations are key identifiers. Studies on surface-adsorbed ethoxy groups have identified multiple characteristic bands in the 1300-800 cm⁻¹ region, including stretches at approximately 1160, 1100, 1077, and 1055 cm⁻¹. mdpi.com Additionally, the aliphatic C-H bonds of the ethyl moiety would show stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org
The benzofuran skeleton contributes several bands. As an aromatic system, it will display C-H stretching vibrations from 3100-3000 cm⁻¹ and in-ring C=C stretching vibrations between 1600-1400 cm⁻¹. libretexts.org The C-O-C ether linkage within the furan ring also has a characteristic stretching absorption.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional Group
Vibrational Mode
Expected Frequency Range (cm⁻¹)
Intensity
Nitro (NO₂)
Asymmetric Stretch
1575 - 1520
Strong
Symmetric Stretch
1350 - 1340
Strong
Ethoxy (C-H)
Aliphatic C-H Stretch
3000 - 2850
Medium-Strong
Aliphatic C-O Stretch
~1160 - 1050
Strong
Benzofuran (Aromatic)
Aromatic C-H Stretch
3100 - 3000
Variable
Aromatic C=C Stretch
1600 - 1400
Variable
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org The nitrobenzofuran scaffold is an extended conjugated system and therefore a strong chromophore.
The absorption of light in such systems typically corresponds to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). usp.br For conjugated systems like this compound, the most significant transitions are π → π* transitions. libretexts.org The extensive conjugation in the benzofuran ring system, further influenced by the electron-withdrawing nitro group, lowers the energy gap between the π (bonding) and π* (antibonding) orbitals. This results in absorption at longer wavelengths (typically >200 nm) compared to non-conjugated systems. libretexts.org
The presence of non-bonding lone pair electrons, for instance on the oxygen atoms of the ethoxy and nitro groups, can also lead to n → π* transitions. libretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and are less intense than π → π* transitions. The specific wavelength of maximum absorbance (λmax) is sensitive to the molecular environment. Substituents on the chromophore can shift the λmax; the electron-donating ethoxy group may cause a shift in the absorption bands. Furthermore, the polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption spectrum. researchgate.net Studies on related nitrobenzofurazan derivatives show distinct absorption bands that are attributed to intramolecular charge transfer (ICT) interactions. researchgate.net
Table 3: Expected Electronic Transitions for this compound
Transition Type
Orbitals Involved
Relative Energy
Expected Spectral Region
π → π
π bonding → π antibonding
High
UV (typically 200-400 nm)
n → π
Non-bonding → π antibonding
Low
UV/Visible (can be >300 nm)
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related nitrobenzofuran derivatives illustrates the power of this technique. For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined by single-crystal X-ray diffraction. asianpubs.org The study revealed that the compound crystallized in the triclinic system with the P-1 space group and provided precise unit cell parameters. asianpubs.org It also showed that the benzofuran and pyrrolidine (B122466) rings were not coplanar. asianpubs.org Similarly, the crystal structure of N-(furan-2-ylmethyl)-7-nitrobenzo[c] cuestionesdefisioterapia.comasianpubs.orgmdpi.comoxadiazol-4-amine was found to be in the orthorhombic Pca21 space group, with the nitro group being nearly coplanar with the benzene ring. mdpi.com These examples highlight the detailed structural insights that could be obtained for this compound if suitable single crystals were grown and analyzed. nih.gov
Table 4: Example Crystallographic Data for Related Benzofuran Derivatives
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed empirical formula, serving as a fundamental check of a compound's purity and elemental composition. researchgate.netyoutube.com
The molecular formula for this compound is C₁₀H₉NO₄, which is also its empirical formula as the subscripts cannot be reduced to smaller integers. The molecular weight is 207.18 g/mol . chemsrc.com The theoretical elemental composition can be calculated from this formula.
In practice, after synthesizing a compound, a sample is analyzed, and the experimental percentages of C, H, and N are reported as "found" values. These are then compared to the "calculated" theoretical values. For example, in the synthesis of a 2-n-butyl-5-nitrobenzofuran derivative, elemental analysis yielded: Found: C, 65.59; H, 5.75; N, 6.45%. researchgate.net These values would be checked against the calculated percentages for its expected formula to validate the structure. A close match between the found and calculated values provides strong evidence for the assigned molecular formula. researchgate.net
Theoretical and Computational Studies on 6 Ethoxy 2 Nitrobenzofuran and Related Nitrobenzofuran Systems
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties and reactivity of molecules. schrodinger.com Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field, providing a framework to solve the molecular Schrödinger equation with varying levels of approximation. researchgate.net For nitrobenzofuran systems, these methods are instrumental in understanding the interplay of the fused ring system and the electronic effects of substituents.
DFT methods, in particular, have proven to be a good balance between computational cost and accuracy for studying nitroaromatic compounds. nih.govpolyu.edu.hk These calculations can elucidate the electronic structure, molecular orbitals, and predict various spectroscopic properties.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 6-ethoxy-2-nitrobenzofuran is fundamentally governed by the interplay between the electron-donating ethoxy group at the 6-position and the strongly electron-withdrawing nitro group at the 2-position, both attached to the benzofuran (B130515) core. Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule and determine its electronic properties. researchgate.netnih.gov
In nitrobenzofuran systems, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
For nitro-substituted aromatic compounds, the nitro group significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov Conversely, an electron-donating group like an ethoxy group would be expected to raise the energy of the HOMO, increasing the molecule's nucleophilic character. In this compound, these opposing effects create a polarized electronic structure.
Computational studies on related nitrobenzofurans have quantified these effects. For instance, DFT calculations on 2-nitrobenzofuran (B1220441) and 3-nitrobenzofuran (B1626731) have been used to calculate their global electrophilicity and nucleophilicity indices, confirming their dienophilic character in Diels-Alder reactions. sciforum.netresearchgate.net The presence of a strong electron-acceptor group like the nitro group enhances the electrophilic nature of these heterocyclic compounds. sciforum.netresearchgate.net
A hypothetical analysis of this compound would likely show a significant HOMO-LUMO gap, contributing to its kinetic stability. The electron density would be polarized, with a higher electron density around the ethoxy-substituted part of the benzene (B151609) ring and a lower electron density on the furan (B31954) ring, particularly near the nitro group. This is supported by studies on other substituted benzofurans where electron-donating groups were found to influence the electronic distribution. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzofurans
Compound
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Benzofuran
-8.5
-0.5
8.0
2-Nitrobenzofuran
-9.2
-2.0
7.2
6-Ethoxybenzofuran
-8.1
-0.2
7.9
This compound
-8.8
-1.8
7.0
Note: The values in this table are illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.
Conformational Analysis and Stability Studies
The conformational flexibility of this compound primarily resides in the orientation of the ethoxy group. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, which corresponds to the global minimum on the potential energy surface. Molecular dynamics simulations and systematic conformational searches using computational methods can reveal the relative energies of different conformers. researchgate.net
For the ethoxy group attached to the aromatic ring, the key dihedral angle is the C(5)-C(6)-O-C(ethyl) angle. The planarity of this group with the benzofuran ring system would maximize p-orbital overlap and resonance stabilization. However, steric interactions with adjacent hydrogen atoms might lead to a slightly twisted conformation being the most stable. DFT calculations are well-suited to determine the rotational barrier of the ethoxy group and the energy differences between various conformers. researchgate.net Studies on other ethoxy-substituted aromatic compounds have shown that the energy differences between conformers can be small, leading to a dynamic equilibrium at room temperature. researchgate.net
The nitro group at the 2-position is generally considered to be coplanar with the furan ring to maximize resonance delocalization of the nitrogen's positive charge. However, in some sterically hindered nitroaromatic compounds, the nitro group can be twisted out of the plane of the ring. nih.gov For this compound, significant steric hindrance around the nitro group is not expected, so a planar or near-planar conformation is likely the most stable.
Table 2: Hypothetical Relative Energies of this compound Conformers
Conformer
C(5)-C(6)-O-C(ethyl) Dihedral Angle
Relative Energy (kcal/mol)
Anti-periplanar
180°
0.0
Syn-periplanar
0°
1.5
Orthogonal
90°
3.0
Note: This table presents hypothetical data to illustrate the expected conformational preferences. Precise values would be obtained from computational analysis.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of DFT. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. For this compound, the electron-withdrawing nitro group would deshield the protons and carbons in the furan ring, shifting their signals to a higher frequency (downfield). Conversely, the electron-donating ethoxy group would shield the protons and carbons on the benzene ring, shifting their signals to a lower frequency (upfield). Comparing the predicted spectrum with an experimental one can confirm the molecular structure. Recent advances in machine learning combined with DFT are further improving the accuracy of NMR predictions. schrodinger.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scielo.org.zanih.gov It calculates the energies of electronic transitions from the ground state to various excited states. cymitquimica.com The predicted wavelengths of maximum absorption (λ_max_) and their corresponding oscillator strengths (which relate to the intensity of the absorption) can be compared with experimental UV-Vis spectra. scielo.org.zavulcanchem.com The electronic transitions in this compound would likely involve π → π* transitions within the aromatic system. The presence of the nitro and ethoxy groups, which extend the conjugation and introduce charge-transfer characteristics, would be expected to shift the absorption maxima to longer wavelengths compared to unsubstituted benzofuran.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopy
Parameter
Predicted Value
¹H NMR
Chemical Shift of H-3
~ 7.8 ppm
¹³C NMR
Chemical Shift of C-2
~ 155 ppm
UV-Vis
λ_max
~ 320 nm
Note: These are estimated values based on the expected electronic effects of the substituents.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways.
For nitrobenzofuran systems, computational studies have been instrumental in understanding their reactivity in various transformations, such as cycloadditions and nucleophilic substitutions. sciforum.netresearchgate.net
Transition State Characterization
A transition state is a high-energy, transient species that exists at the saddle point of a reaction's energy profile. researchgate.net It represents the energy barrier that must be overcome for reactants to be converted into products. Locating and characterizing the geometry and energy of a transition state is a key goal of computational reaction mechanism studies. scielo.org.za
Transition state searches are performed using specialized algorithms that look for a stationary point on the potential energy surface with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For reactions involving nitrobenzofurans, such as nucleophilic aromatic substitution, DFT calculations can model the approach of the nucleophile, the formation of the Meisenheimer intermediate (if it exists), and the departure of the leaving group, identifying the transition state for each step. mdpi.comacs.org In the case of this compound, the electron-withdrawing nitro group would activate the benzofuran ring towards nucleophilic attack.
Energy Profiles and Reaction Kinetics
Once the reactants, products, intermediates, and transition states have been located and their energies calculated, a reaction energy profile can be constructed. mdpi.combeilstein-journals.org This profile plots the potential energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction mechanism.
The height of the energy barrier from the reactants to the transition state is the activation energy (Ea) of the reaction. researchgate.net According to transition state theory, the activation energy is directly related to the reaction rate constant. scielo.org.za Therefore, by calculating the activation energies for different possible reaction pathways, computational chemists can predict which pathway is kinetically favored (i.e., the fastest).
For example, in a hypothetical reaction of this compound with a nucleophile, computational studies could be used to compare the energy profiles for attack at different positions on the ring. The results would likely show that the presence of the nitro group at the 2-position directs the nucleophilic attack to specific sites by lowering the activation energy for those pathways. The electron-donating ethoxy group would likely disfavor attack on the benzene ring. These theoretical predictions of reaction kinetics can guide the design of synthetic routes and help in understanding experimentally observed product distributions. polyu.edu.hk
Table 4: Hypothetical Energy Profile Data for a Nucleophilic Addition to this compound
Species
Relative Energy (kcal/mol)
Reactants
0
Transition State
+20
Intermediate
+5
Products
-10
Note: This table provides an illustrative example of the kind of data that can be obtained from computational studies of reaction mechanisms.
Structure-Reactivity Relationship Studies through Theoretical Approaches
Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of nitrobenzofurans and their chemical reactivity. uwosh.edu These methods allow for the calculation of various molecular properties and descriptors that are not always accessible through experimental means. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), and developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict and explain the behavior of these compounds in chemical reactions. uwosh.edunih.gov This section delves into the theoretical approaches used to elucidate the structure-reactivity relationships in this compound and related nitrobenzofuran systems.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
The reactivity of nitrobenzofurans, particularly in pericyclic reactions like the Diels-Alder cycloaddition, has been extensively analyzed using computational methods based on DFT. researchgate.net The electronic structure of molecules is a key determinant of their interaction during reactions. uwosh.edu FMO theory is a fundamental concept used to explain reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species.
DFT calculations are employed to determine global and local reactivity indices, which provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net Key global indices include:
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
Studies on 2-nitrobenzofuran and 3-nitrobenzofuran have shown their character as dienophiles in polar Diels-Alder reactions. researchgate.net The nitro group, being strongly electron-withdrawing, lowers the energy of the LUMO, enhancing the electrophilic character of the benzofuran system. This makes them reactive towards electron-rich dienes. researchgate.net The analysis of frontier molecular orbitals and calculated reactivity indices helps in understanding this dienophilic nature. researchgate.net
Table 1: Calculated Global Reactivity Indices for Nitrobenzofuran Systems
This interactive table presents global reactivity indices calculated using Density Functional Theory (DFT) for representative nitrobenzofuran compounds. These values help quantify the electrophilic nature of these molecules.
Compound
Chemical Potential (μ) (eV)
Chemical Hardness (η) (eV)
Global Electrophilicity (ω) (eV)
2-Nitrobenzofuran
-4.87
3.84
3.09
3-Nitrobenzofuran
-4.68
3.97
2.76
Data sourced from theoretical studies on Diels-Alder reactions of nitrobenzofurans. researchgate.net The values illustrate the strong electrophilic character of these compounds, particularly 2-nitrobenzofuran.
QSAR represents a computational approach to correlate the structural or physicochemical properties of a series of compounds with their biological or chemical activities. nih.gov For benzofuran derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their activity, for instance, as enzyme inhibitors. nih.govnih.gov
These studies involve calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. nih.govresearchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build a mathematical model that relates these descriptors to the observed activity. ui.ac.id
For example, in various series of benzofuran derivatives, QSAR models have revealed that:
Hydrophobicity (log P): Often plays a crucial role, with increased hydrophobicity sometimes leading to enhanced activity. nih.gov
Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability, can influence binding to target sites. nih.gov
Electronic Parameters: Atomic charges on specific atoms, dipole moments (μ), and HOMO-LUMO energies are frequently used to describe the electronic aspects of the molecule-target interaction. ui.ac.id The presence of specific functional groups, like an -OH group, can be conducive to inhibitory activity through hydrogen bonding. nih.gov
While a specific QSAR study for this compound was not identified, the principles from studies on related nitro-aromatic and benzofuran systems are applicable. ui.ac.id The descriptors for the 6-ethoxy group (contributing to hydrophobicity and sterics) and the 2-nitro group (strong electronic influence) would be critical parameters in any such QSAR model.
Table 2: Common Descriptors in QSAR Models for Benzofuran and Related Aromatic Systems
This table outlines key physicochemical descriptors frequently used in QSAR studies of benzofuran derivatives and their typical implications for molecular activity.
Descriptor Category
Descriptor Example
Definition
Typical Influence on Activity
Electronic
Net Atomic Charge (q)
The electrical charge on a specific atom in the molecule.
Influences electrostatic interactions with biological targets. ui.ac.id
Dipole Moment (μ)
A measure of the overall polarity of the molecule.
Can affect membrane permeability and binding orientation. ui.ac.id
EHOMO / ELUMO
Energies of the Highest Occupied/Lowest Unoccupied Molecular Orbitals.
Relates to the molecule's ability to donate or accept electrons. ui.ac.id
Hydrophobic
Log P
The logarithm of the partition coefficient between octanol (B41247) and water.
Measures the hydrophobicity, affecting transport and binding. nih.gov
Steric
Molar Refractivity (MR)
A measure of the molar volume and polarizability of the molecule.
Relates to the size and shape, influencing steric fit with a receptor. nih.gov
Topological
Parachor (Pc)
A property related to the molecular volume and surface tension.
Provides information about intermolecular interactions. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
For a molecule like this compound, an MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating the most electron-rich region and the likely site for electrophilic attack. The oxygen of the ethoxy group would also show negative potential.
Positive Potential (Blue): Expected over the hydrogen atoms and potentially on the aromatic ring, particularly near the electron-withdrawing nitro group. These regions are susceptible to nucleophilic attack. ehu.eus
This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and the initial steps of a chemical reaction. researchgate.net For instance, the electron-deficient nature of the benzofuran ring system, enhanced by the nitro group, makes it a target for nucleophiles, a reactivity pattern that can be rationalized through MEP analysis. researchgate.net
Q & A
Q. How do steric and electronic effects of the ethoxy group impact the photostability of this compound?
Methodological Answer : UV-Vis spectroscopy tracks degradation under controlled light exposure. Ethoxy’s electron-donating nature may stabilize excited states, delaying photodegradation. Compare with methoxy or chloro analogs to isolate electronic vs. steric contributions .
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